molecular formula C5H11NO B038263 (S)-3-Methoxypyrrolidine CAS No. 120099-61-8

(S)-3-Methoxypyrrolidine

Cat. No. B038263
M. Wt: 101.15 g/mol
InChI Key: BWRWNUQAQPAYCK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methoxypyrrolidine is a chemical compound of interest in various synthetic and medicinal chemistry applications. This compound has been the subject of research due to its potential as an intermediate in the synthesis of pharmaceuticals.

Synthesis Analysis

  • Facile Chemoenzymatic Enantioselective Synthesis : A study by (Kamal et al., 2004) describes the enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, which is a key intermediate for a quinolone antitumor compound AG-7352.
  • Efficient Stereospecific Synthesis : Research by (Tsuzuki et al., 2001) presents an efficient synthesis method for (S,S)-3-methoxy-4-methylaminopyrrolidine, highlighting its importance as an intermediate for AG-7352.

Molecular Structure Analysis

The molecular structure of (S)-3-Methoxypyrrolidine has been elucidated through various analytical techniques. Studies often involve NMR titration and X-ray crystal structure analysis, as mentioned in the work of (Christoph Bonauer, M. Zabel, & B. König, 2004), providing insights into its binding properties.

Chemical Reactions and Properties

The chemical reactivity of (S)-3-Methoxypyrrolidine involves its participation in various synthetic pathways. The compound's functional groups enable it to undergo reactions essential for building complex molecular structures. For instance, the study by (Kamal et al., 2004) demonstrates its role in forming antitumor compounds.

Physical Properties Analysis

The physical properties of (S)-3-Methoxypyrrolidine, such as solubility, melting point, and boiling point, are crucial for its handling and application in synthesis. These properties are typically determined through experimental measurements in the laboratory.

Chemical Properties Analysis

(S)-3-Methoxypyrrolidine's chemical properties, including acidity, basicity, and reactivity with various reagents, are essential for its application in synthetic chemistry. Understanding these properties allows chemists to manipulate the compound in various chemical reactions, as illustrated in the synthesis processes outlined in the studies by (Kamal et al., 2004) and (Tsuzuki et al., 2001).

Scientific Research Applications

  • Sakurai et al. (2008) discussed the use of (S)-3-Methoxypyrrolidine in the optimized resolution process for producing enantiopure 3-aminopyrrolidine. This process is significant for the industrial-scale production of chiral pharmaceuticals (Sakurai, Yuzawa, & Sakai, 2008).

  • Kamal et al. (2004) explored the chemoenzymatic enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine. This synthesis is key for creating intermediates used in the antitumor compound AG-7352, suggesting its potential in pharmaceutical applications (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).

  • Kawakami et al. (2000) found that 8-methoxyquinolones with 3-amino-4-fluoromethylpyrrolidines exhibit more potent antibacterial activity compared to other compounds, implying the role of (S)-3-Methoxypyrrolidine in enhancing antibacterial properties (Kawakami, Takahashi, Ohki, Kimura, Miyauchi, Miyauchi, & Takemura, 2000).

  • Uslan & Sesalan (2013) demonstrated that new silicon phthalocyanines, which exhibit efficient DNA binding activity, may utilize derivatives of (S)-3-Methoxypyrrolidine. These compounds show promise as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).

  • Hjorth et al. (2020) described IRL752, a novel drug with a unique pharmacological profile containing (S)-3-Methoxypyrrolidine. It promotes cognition and normalizes hypoactivity in specific models, suggesting its potential in treating neurological conditions (Hjorth, Waters, Waters, Tedroff, Svensson, Fagerberg, Edling, Svanberg, Ljung, Gunnergren, McLean, Grayson, Idris, Neill, & Sonesson, 2020).

  • Martin & Bur (1999) demonstrated the use of the vinylogous Mannich reaction in synthesizing ()-3, a precursor of pumiliotoxin 251D, via Silyloxyfuran and methoxypyrrolidine. This method shows the importance of (S)-3-Methoxypyrrolidine in the synthesis of complex organic compounds (Martin & Bur, 1999).

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H226, H315, H319, and H335 . The precautionary statements associated with it are P261, P305+P351+P338 .

properties

IUPAC Name

(3S)-3-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRWNUQAQPAYCK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649879
Record name (3S)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methoxypyrrolidine

CAS RN

120099-61-8
Record name (3S)-3-Methoxypyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120099-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Methoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Methoxypyrrolidine
Reactant of Route 2
(S)-3-Methoxypyrrolidine
Reactant of Route 3
(S)-3-Methoxypyrrolidine
Reactant of Route 4
Reactant of Route 4
(S)-3-Methoxypyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-3-Methoxypyrrolidine
Reactant of Route 6
Reactant of Route 6
(S)-3-Methoxypyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.